molecular formula C12H15N3 B2891110 2-Hydrazinyl-4,6,8-trimethylquinoline CAS No. 568577-46-8

2-Hydrazinyl-4,6,8-trimethylquinoline

Cat. No.: B2891110
CAS No.: 568577-46-8
M. Wt: 201.273
InChI Key: VXQHWTFBYYYFGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4,6,8-trimethylquinoline typically involves the reaction of 4,6,8-trimethylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4,6,8-trimethylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various hydrazone derivatives .

Scientific Research Applications

2-Hydrazinyl-4,6,8-trimethylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4,6,8-trimethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinylquinoline
  • 4,6,8-Trimethylquinoline
  • 2-Amino-4,6,8-trimethylquinoline

Comparison

Compared to similar compounds, 2-Hydrazinyl-4,6,8-trimethylquinoline is unique due to the presence of both hydrazinyl and trimethyl groupsThe hydrazinyl group provides additional sites for chemical modification, while the trimethyl groups increase its stability and lipophilicity .

Properties

IUPAC Name

(4,6,8-trimethylquinolin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-7-4-9(3)12-10(5-7)8(2)6-11(14-12)15-13/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQHWTFBYYYFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)NN)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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